molecular formula C18H19N5O2 B4554638 5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4554638
M. Wt: 337.4 g/mol
InChI Key: YUOYXQABRLMUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.15387487 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives, including those related to the queried compound, has been explored for their potential antimicrobial activities. Some compounds have shown good to moderate activity against test microorganisms, indicating their promise for developing new antimicrobial agents (Bektaş et al., 2010).

Anti-Influenza Virus Activity

Another study described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against the H5N1 subtype of the influenza A virus. This highlights the potential for developing new antiviral drugs based on the structural framework of the queried compound (Hebishy et al., 2020).

Synthetic Methodologies and Characterization

Research has also focused on the synthetic methodologies for creating 1,2,3-triazole derivatives, including the exploration of their structural characteristics through various analytical techniques. Such studies are crucial for understanding the chemical nature and potential reactivity of these compounds (Albert & Taguchi, 1973).

Application in Peptidomimetics and Biological Compounds

The versatility of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives in synthesizing peptidomimetics or biologically active compounds has been demonstrated. This underscores the potential of these compounds in drug development and the study of biological processes (Ferrini et al., 2015).

Properties

IUPAC Name

5-amino-N-benzyl-1-(4-ethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-2-25-15-10-8-14(9-11-15)23-17(19)16(21-22-23)18(24)20-12-13-6-4-3-5-7-13/h3-11H,2,12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOYXQABRLMUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-amino-N-benzyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.